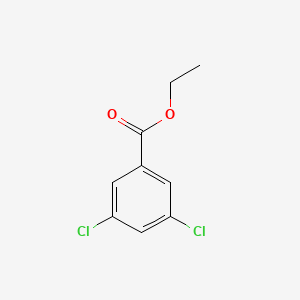

Ethyl 3,5-dichlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLNLVFPSMDPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371338 | |

| Record name | ethyl 3,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91085-56-2 | |

| Record name | Benzoic acid, 3,5-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91085-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,5-dichloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091085562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dichloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ethyl 3,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3,5-Dichlorobenzoate

This guide provides a comprehensive overview of the synthesis and characterization of ethyl 3,5-dichlorobenzoate, a key intermediate in the development of various organic compounds, including agrochemicals and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the scientific rationale behind the experimental design, ensuring both technical accuracy and practical applicability.

Introduction and Significance

This compound belongs to the family of substituted benzoic acid esters, which are pivotal building blocks in organic synthesis. The presence of two chlorine atoms on the aromatic ring significantly influences the molecule's reactivity and physical properties, making it a valuable precursor for introducing the 3,5-dichlorobenzoyl moiety into larger, more complex molecules. Its applications are primarily found in the synthesis of herbicides and fungicides, where this structural motif is crucial for biological activity.[1] A thorough understanding of its synthesis and a robust analytical characterization are therefore paramount for any research and development endeavor involving this compound.

Synthesis of this compound via Fischer Esterification

The most common and efficient method for synthesizing this compound is the Fischer esterification of 3,5-dichlorobenzoic acid with ethanol, catalyzed by a strong acid. This reversible reaction requires careful control of conditions to drive the equilibrium towards the product.

The Underlying Chemistry: Mechanism of Fischer Esterification

The Fischer esterification is a classic example of a nucleophilic acyl substitution reaction. The reaction mechanism, initiated by an acid catalyst (typically concentrated sulfuric acid), proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of 3,5-dichlorobenzoic acid is protonated by the acid catalyst. This initial step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of ethanol) to one of the original hydroxyl groups of the carboxylic acid. This proton transfer is a rapid and reversible process.

-

Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final this compound and regenerate the acid catalyst.

This entire process is in equilibrium. To achieve a high yield of the ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is practically achieved by using a large excess of the alcohol (ethanol) and/or by removing the water as it is formed.

Reaction Scheme:

Caption: Fischer Esterification of 3,5-Dichlorobenzoic Acid.

Detailed Experimental Protocol

This protocol is adapted from standard Fischer esterification procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

-

3,5-Dichlorobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

pH paper

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dichlorobenzoic acid. For every 1 mole of the acid, add at least 5-10 moles of absolute ethanol. This large excess of ethanol serves as both a reactant and the solvent, helping to drive the reaction equilibrium towards the product.

-

Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the molar amount of the carboxylic acid). The addition should be done dropwise, as the dissolution of sulfuric acid in ethanol is exothermic.

-

Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a significant volume of cold deionized water. This will precipitate the crude ester and dissolve the excess ethanol and sulfuric acid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times. Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid; be cautious of CO₂ evolution), and finally with brine (saturated NaCl solution).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following are the expected analytical data for this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.07 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | Approximately 289 °C |

| Density | Approximately 1.305 g/mL |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is a powerful tool for identifying the proton environments in a molecule. For this compound, the following signals are expected:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -CH₃ of the ethyl group |

| ~4.4 | Quartet | 2H | -CH₂- of the ethyl group |

| ~7.6 | Triplet | 1H | Aromatic H at C4 |

| ~7.9 | Doublet | 2H | Aromatic H at C2 and C6 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -CH₃ of the ethyl group |

| ~62 | -CH₂- of the ethyl group |

| ~128 | Aromatic CH at C4 |

| ~130 | Aromatic CH at C2 and C6 |

| ~133 | Quaternary aromatic C at C1 |

| ~135 | Quaternary aromatic C at C3 and C5 |

| ~164 | Carbonyl C=O |

IR (Infrared) Spectroscopy:

The IR spectrum helps in identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2980-2850 | C-H stretching (aliphatic) |

| ~1720 | C=O stretching (ester) |

| ~1570, 1450 | C=C stretching (aromatic) |

| ~1250 | C-O stretching (ester) |

| ~800-700 | C-Cl stretching |

MS (Mass Spectrometry):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 218, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺).

Safety and Handling

3,5-Dichlorobenzoic Acid:

-

Causes skin and serious eye irritation.[2]

-

May cause respiratory irritation.[2]

-

Wear protective gloves, clothing, and eye/face protection.[2]

-

Use only in a well-ventilated area.[2]

Concentrated Sulfuric Acid:

-

Causes severe skin burns and eye damage.

-

Highly corrosive.

-

Handle with extreme care, using appropriate acid-resistant gloves, a lab coat, and eye protection.

-

Always add acid to water (or in this case, ethanol), never the other way around.

General Precautions:

-

All manipulations should be carried out in a fume hood.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

-

Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis of this compound via Fischer esterification. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently and safely produce this valuable chemical intermediate. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized product, ensuring its suitability for further applications in research and development.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Mthis compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-dichlorobenzoate is a halogenated aromatic ester that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its structural features, including the reactive ester group and the dichlorinated phenyl ring, make it a versatile building block in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, enabling optimization of reaction conditions, purification processes, and analytical methodologies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, along with detailed experimental protocols for its synthesis and analysis.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental to predicting its behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 91085-56-2 | [3] |

| Molecular Formula | C₉H₈Cl₂O₂ | [1] |

| Molecular Weight | 219.07 g/mol | [1] |

| Appearance | Colorless to yellow, white to yellow, or green solid or liquid | [1] |

| Boiling Point | 289 °C | [1] |

| Density | 1.305 g/mL | [1] |

| Melting Point | Not definitively reported; described as a solid or liquid | [1] |

| Solubility | No specific data available. The parent acid, 3,5-dichlorobenzoic acid, is sparingly soluble in water but shows improved solubility in organic solvents like ethanol, acetone, and dichloromethane.[4] It is anticipated that the ethyl ester will exhibit similar or enhanced solubility in common organic solvents. | N/A |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3,5-dichlorobenzoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

3,5-Dichlorobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3,5-dichlorobenzoic acid in an excess of absolute ethanol.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing water.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by distillation or column chromatography if necessary.

Analytical Characterization

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons. Due to the symmetrical substitution pattern of the dichlorophenyl ring, the aromatic region should display a distinct pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring and the ethyl group.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1720-1740 cm⁻¹. Other characteristic bands for the aromatic ring and C-O stretching will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (219.07 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of this compound.

A reversed-phase HPLC method can be developed for the analysis of this compound.

Illustrative HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 230-254 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound.

Illustrative GC-MS Protocol:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A temperature gradient program to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature.

-

Injector: Split/splitless injector at a suitable temperature (e.g., 250 °C).

-

MS Detector: Electron Ionization (EI) source at 70 eV, with a mass scan range appropriate for the compound (e.g., m/z 50-300).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, a key intermediate in various fields of chemical synthesis. While some specific data points, such as a precise melting point and detailed solubility profiles, require further experimental determination, the information presented herein offers valuable insights for researchers and professionals working with this compound. The outlined protocols for synthesis and analysis serve as a practical starting point for laboratory work, emphasizing the importance of a thorough characterization for successful research and development outcomes.

References

- MySkinRecipes. This compound. [Link]

- Solubility of Things. 3,5-Dichlorobenzoic acid. [Link]

- The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

- The Royal Society of Chemistry. Supporting information. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

- PubChem. 3,5-Dichlorobenzoic acid. [Link]

- ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

- AERU. 2,5-dichlorobenzoic acid methyl ester. [Link]

- Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

- Alachem Co., Ltd. 35112-27-7 | Ethyl 2,5-dichlorobenzoate. [Link]

- PubChem. Mthis compound. [Link]

- NIST. 3,5-Dichlorobenzoic acid. [Link]

- Journal of Materials and Environmental Science. Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. [Link]

- PubMed. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). [Link]

- Google Patents. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.

- The Good Scents Company. benzoic acid, 65-85-0. [Link]

- Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]

- ResearchGate. (PDF) Methyl 2,5-dichlorobenzoate. [Link]

- ResearchGate. (PDF) Methyl 2,5-dichlorobenzoate. [Link]

Sources

An In-depth Technical Guide to Ethyl 3,5-dichlorobenzoate (CAS 91085-56-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,5-dichlorobenzoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties, conferred by the dichloro substitution pattern on the benzene ring, make it a valuable intermediate in the preparation of a range of target molecules, particularly within the agrochemical and pharmaceutical industries. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its applications, with a particular focus on its emerging role in drug discovery and development.

Introduction: The Significance of Dichlorinated Scaffolds

The incorporation of chlorine atoms into organic molecules can profoundly influence their physicochemical properties and biological activity. In the context of drug design, the presence of chlorine can enhance metabolic stability, improve membrane permeability, and provide key interaction points with biological targets. The 3,5-dichloro substitution pattern, in particular, creates a unique electronic environment on the phenyl ring, influencing the reactivity of the ester group and providing a scaffold for further functionalization. This compound, therefore, represents a readily accessible and highly valuable starting material for the synthesis of complex molecules with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 91085-56-2 | [1] |

| Molecular Formula | C₉H₈Cl₂O₂ | [2] |

| Molecular Weight | 219.07 g/mol | [2] |

| Boiling Point | 289 °C | [2] |

| Density | 1.305 g/mL | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water |

Synthesis and Purification

This compound is most commonly synthesized via the Fischer esterification of 3,5-dichlorobenzoic acid with ethanol in the presence of an acid catalyst.

Synthesis of 3,5-Dichlorobenzoic Acid (Precursor)

Several methods exist for the synthesis of the precursor, 3,5-dichlorobenzoic acid. One common approach involves the chlorination of benzonitrile followed by hydrolysis.[3] Another method utilizes a diazonium salt intermediate derived from 3,5-dichloroanthranilic acid.[4]

Fischer Esterification of 3,5-Dichlorobenzoic Acid: A Step-by-Step Protocol

This protocol is based on the well-established Fischer esterification reaction, a cornerstone of organic synthesis.

Materials:

-

3,5-Dichlorobenzoic acid

-

Absolute ethanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorobenzoic acid in a generous excess of absolute ethanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Excess Ethanol: Using an excess of ethanol shifts the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Sodium Bicarbonate Wash: This step is crucial to remove the acidic catalyst and any unreacted carboxylic acid, preventing potential side reactions during purification and storage.

Caption: Fischer Esterification Workflow

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethyl group. The aromatic region will display a pattern consistent with a 1,3,5-trisubstituted benzene ring. The ethyl group will exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with different chemical shifts for the carbon atoms attached to chlorine, the ester group, and hydrogen), and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~1720 | C=O stretch | Ester |

| ~1250 | C-O stretch | Ester |

| ~3000-3100 | C-H stretch | Aromatic |

| ~2850-2980 | C-H stretch | Aliphatic (ethyl group) |

| ~700-850 | C-Cl stretch | Aryl halide |

Interpretation of the IR Spectrum:

-

The strong absorption band around 1720 cm⁻¹ is a clear indication of the carbonyl group of the ester.

-

The C-O stretching vibration of the ester is also a prominent feature, typically appearing around 1250 cm⁻¹.

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the overall structure.

-

The C-Cl stretching bands in the lower frequency region further support the presence of the dichlorinated benzene ring.

Analytical Methodologies

For quality control and research purposes, robust analytical methods are essential for the quantification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of this compound.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure good peak shape.

-

Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~230-240 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection.

-

Oven Program: A temperature gradient is typically employed to ensure good separation and peak shape.

-

Detection: Mass spectrometry (MS) provides both quantitative data and structural information through the fragmentation pattern of the molecule.

Caption: General Analytical Workflow

Applications in Drug Discovery and Development

This compound serves as a key starting material and intermediate in the synthesis of pharmaceutically active compounds. The 3,5-dichlorophenyl moiety is a recurring structural motif in a variety of therapeutic agents.

A Versatile Building Block

The ester functionality of this compound can be readily transformed into other functional groups, such as amides, hydrazides, or can be reduced to the corresponding alcohol. This versatility allows for its incorporation into a wide range of molecular scaffolds.

Role of the Dichlorinated Phenyl Group in Medicinal Chemistry

The two chlorine atoms on the phenyl ring are not merely passive substituents. They play a crucial role in modulating the properties of the final drug molecule:

-

Lipophilicity and Permeability: The chlorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its target.

-

Metabolic Stability: The C-Cl bonds are generally resistant to metabolic degradation, which can increase the half-life of the drug in the body.

-

Target Binding: The chlorine atoms can participate in halogen bonding and other non-covalent interactions with the amino acid residues of the target protein, thereby enhancing binding affinity and selectivity.

While direct examples of this compound being a precursor to a marketed drug are not widely documented in publicly available literature, its parent acid, 3,5-dichlorobenzoic acid, is a known intermediate in the synthesis of agrochemicals and is a valuable building block for creating novel molecules in advanced organic synthesis.[5] The ethyl ester provides a protected form of the carboxylic acid that can be carried through several synthetic steps before being hydrolyzed to the free acid or converted to other functional groups.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

While specific toxicity data for this compound is limited, the safety data for the closely related mthis compound indicates that it may be toxic if swallowed and may cause skin, eye, and respiratory irritation.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of agrochemical and pharmaceutical research. Its straightforward synthesis, combined with the unique properties imparted by the 3,5-dichloro substitution pattern, makes it an attractive building block for the creation of novel and complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge necessary to effectively utilize this compound in their work.

References

- MySkinRecipes.

- The Royal Society of Chemistry.

- Fischer Esterific

- ChemicalBook.

- The Royal Society of Chemistry.

- 3,5-Dichlorobenzoic Acid: A Versatile Intermedi

- The Fischer Esterific

- The Essential Role of 3,5-Dichlorobenzoic Acid in Modern Chemical Manufacturing.

- Experiment 10: Fischer Esterification: An ester

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- Google Patents. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.

- PrepChem.com. Synthesis of 3,5-dichlorobenzoic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. 3,5-Dichlorobenzoic Acid: Synthesis, Properties, and Applications in Pesticides and Pharmaceuticals.

- YouTube.

- OperaChem.

- YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

- PubChem.

- NIST WebBook. 3,5-Dichlorobenzoic acid.

- Oregon State University. Infrared Spectra: Identifying Functional Groups.

- Doc Brown's Chemistry. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry.

- MDPI.

- Bentham Science Publisher.

- PMC - NIH.

- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

Sources

- 1. rsc.org [rsc.org]

- 2. This compound [myskinrecipes.com]

- 3. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Mthis compound | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis of Ethyl 3,5-dichlorobenzoate

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3,5-dichlorobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dichlorobenzoic acid (1 equivalent), absolute ethanol (5-10 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show signals corresponding to the aromatic protons and the protons of the ethyl group.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.01 | d (J ≈ 1.5 Hz) | 2H | H-2, H-6 |

| ~7.65 | t (J ≈ 1.5 Hz) | 1H | H-4 |

| ~4.40 | q (J ≈ 7.1 Hz) | 2H | -OCH₂CH₃ |

| ~1.41 | t (J ≈ 7.1 Hz) | 3H | -OCH₂CH₃ |

Interpretation:

-

The two protons at the C-2 and C-6 positions of the benzene ring are chemically equivalent and are expected to appear as a doublet due to meta-coupling with the proton at C-4.

-

The proton at the C-4 position is expected to appear as a triplet due to meta-coupling with the two equivalent protons at C-2 and C-6.

-

The methylene protons of the ethyl group will appear as a quartet due to coupling with the three methyl protons.

-

The methyl protons of the ethyl group will appear as a triplet due to coupling with the two methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~164.5 | C=O (Ester) |

| ~135.0 | C-3, C-5 |

| ~132.5 | C-1 |

| ~131.0 | C-4 |

| ~129.0 | C-2, C-6 |

| ~62.0 | -OCH₂CH₃ |

| ~14.0 | -OCH₂CH₃ |

Interpretation:

-

The carbonyl carbon of the ester group is the most deshielded and appears at the lowest field.

-

The aromatic carbons directly attached to the chlorine atoms (C-3 and C-5) will be downfield.

-

The other aromatic carbons will appear in the expected aromatic region.

-

The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3100-3000 | Medium | C-H (aromatic) |

| ~2980-2850 | Medium | C-H (aliphatic) |

| ~1725 | Strong | C=O (ester) |

| ~1580, 1470 | Medium-Strong | C=C (aromatic) |

| ~1250 | Strong | C-O (ester) |

| ~800-700 | Strong | C-Cl |

Interpretation:

-

The strong absorption around 1725 cm⁻¹ is characteristic of the carbonyl stretch of an ester.

-

The bands in the 1250 cm⁻¹ region are indicative of the C-O stretching of the ester group.

-

The presence of aromatic C-H and C=C stretching vibrations confirms the benzene ring.

-

The strong absorption in the lower wavenumber region is attributed to the C-Cl stretching vibrations.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions.

Predicted MS Data:

| m/z | Relative Intensity | Assignment |

| 218/220/222 | Moderate | [M]⁺ (Molecular ion) |

| 190/192/194 | High | [M - C₂H₄]⁺ |

| 173/175 | High | [M - OCH₂CH₃]⁺ |

| 145/147 | Moderate | [M - CO₂CH₂CH₃]⁺ |

| 109 | Moderate | [C₆H₃Cl]⁺ |

Interpretation:

The fragmentation pattern is expected to be initiated by the loss of the ethoxy group or ethylene from the molecular ion. The isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will be evident in the molecular ion and chlorine-containing fragment peaks.

An In-depth Technical Guide to the Crystal Structure of Ethyl 3,5-dichlorobenzoate: A Case Study Approach

Abstract

This technical guide provides a comprehensive overview of the crystallographic characteristics of Ethyl 3,5-dichlorobenzoate. In the absence of a publicly available crystal structure for this specific ester, this document employs a robust, scientifically-grounded approach by presenting a detailed analysis of its parent compound, 3,5-dichlorobenzoic acid, for which crystallographic data is available. The guide details the synthesis of this compound, outlines the principles and a detailed protocol for single-crystal X-ray diffraction, and provides an in-depth analysis of the crystal structure of 3,5-dichlorobenzoic acid as a homologous model. Furthermore, it offers an expert-driven predictive analysis of the potential crystal packing and intermolecular interactions in this compound. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the study of small organic molecules and their solid-state properties.

Introduction: The Significance of Halogenated Benzoates

Halogenated benzoic acids and their esters are pivotal building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals.[1][2] The presence of halogen atoms, such as chlorine, on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Moreover, these halogens can participate in specific, non-covalent interactions, such as halogen bonding, which can profoundly impact molecular recognition processes and the packing of molecules in the crystalline state.[3] Understanding the three-dimensional arrangement of these molecules in a crystal lattice is paramount for controlling solid-state properties like solubility, dissolution rate, and bioavailability, which are critical parameters in drug development.[4][5]

While the crystal structure of this compound is not currently available in the public domain, this guide will provide a comprehensive framework for its study. We will begin by detailing its synthesis and the methodologies for obtaining single crystals. Subsequently, we will delve into a detailed crystallographic analysis of its parent compound, 3,5-dichlorobenzoic acid, to provide insights into the expected structural features of the title compound.

Synthesis and Crystallization of this compound

The synthesis of this compound is typically achieved through the esterification of 3,5-dichlorobenzoic acid. A standard and reliable method is the Fischer-Speier esterification.

Synthesis Protocol: Fischer-Speier Esterification

Objective: To synthesize this compound from 3,5-dichlorobenzoic acid.

Materials:

-

3,5-dichlorobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3,5-dichlorobenzoic acid (1 equivalent) in absolute ethanol (a large excess, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (approximately 5% of the acid's molar equivalent) dropwise.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solution using a rotary evaporator to remove the excess ethanol.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Crystallization Protocol for Single-Crystal Growth

Objective: To grow single crystals of this compound suitable for X-ray diffraction.

Principle: The slow evaporation of a solvent from a saturated solution of the compound is a common and effective method for growing high-quality single crystals. The choice of solvent is critical; an ideal solvent will dissolve the compound when warm but show limited solubility at room temperature.

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture such as dichloromethane/hexane) in a clean vial. Gentle warming may be necessary to achieve complete dissolution.

-

Loosely cap the vial to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days for the formation of well-defined single crystals.

Determining the Crystal Structure: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7][8]

The SC-XRD Workflow

The process of determining a crystal structure via SC-XRD can be broken down into several key stages, as illustrated in the workflow diagram below.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffraction spots.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Case Study: The Crystal Structure of 3,5-Dichlorobenzoic Acid

As the crystal structure of this compound is not available, we will now examine the crystal structure of its parent compound, 3,5-dichlorobenzoic acid. The crystallographic data for this compound is available in the Crystallography Open Database (COD).[9]

Crystallographic Data

The following table summarizes the key crystallographic parameters for 3,5-dichlorobenzoic acid.

| Parameter | Value |

| Chemical Formula | C₇H₄Cl₂O₂ |

| Formula Weight | 191.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.84 |

| b (Å) | 3.84 |

| c (Å) | 14.15 |

| α (°) | 90 |

| β (°) | 100.2 |

| γ (°) | 90 |

| Volume (ų) | 740.1 |

| Z | 4 |

Data sourced from the Crystallography Open Database (COD).

Molecular and Supramolecular Structure

In the crystalline state, 3,5-dichlorobenzoic acid molecules form hydrogen-bonded dimers via their carboxylic acid groups. This is a very common and stable supramolecular synthon for carboxylic acids.

Caption: Schematic of the hydrogen-bonded dimer in 3,5-dichlorobenzoic acid.

These hydrogen-bonded dimers then pack in a herringbone fashion, with significant intermolecular interactions involving the chlorine atoms. These include C-H···Cl and Cl···Cl contacts, which contribute to the overall stability of the crystal lattice. The planarity of the aromatic ring facilitates π-π stacking interactions between adjacent dimers.

Predictive Analysis for the Crystal Structure of this compound

By replacing the acidic proton of the carboxylic acid with an ethyl group, we can anticipate several key changes in the crystal packing of this compound compared to its parent acid:

-

Loss of Strong Hydrogen Bonding: The primary intermolecular interaction in the acid, the strong O-H···O hydrogen bond forming the dimer, will be absent in the ethyl ester.

-

Emergence of Weaker Interactions: The crystal packing will be dominated by weaker interactions, such as C-H···O, C-H···π, and halogen-halogen (Cl···Cl) interactions.

-

Steric Influence of the Ethyl Group: The flexible ethyl group will introduce steric bulk, which will likely disrupt the close packing observed in the acid. The conformation of the ethyl group (the C-C-O-C torsion angle) will be a critical determinant of the overall molecular shape and how the molecules pack together.

-

Potential for Polymorphism: Due to the conformational flexibility of the ethyl group and the presence of multiple weak intermolecular interactions, this compound may exhibit polymorphism, where it can crystallize in different crystal structures with distinct physical properties.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding the crystal structure of this compound. While the experimental structure remains to be determined, we have outlined the synthetic and crystallographic methodologies required for its elucidation. Through a detailed analysis of the homologous 3,5-dichlorobenzoic acid, we have provided a scientifically-grounded prediction of the key structural features that would be expected in the ethyl ester.

The determination of the crystal structure of this compound would be a valuable contribution to the field, providing further insights into the role of weak intermolecular interactions, particularly halogen bonding, in directing the solid-state assembly of small organic molecules. Such knowledge is fundamental to the rational design of new pharmaceutical and materials with tailored solid-state properties.

References

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Jin, K., & Jia, Y. (2020). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Organic Letters, 22(17), 6884–6889. Retrieved from [Link]

- Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.

-

Al-Masum, M., & Al-Mutaib, S. (2019). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1478–1484. Retrieved from [Link]

-

Delcanale, M., et al. (2014). Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. Journal of Medicinal Chemistry, 57(5), 2095–2109. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3,5-dichlorobenzoylformate. Retrieved from [Link]

-

PubChem. (n.d.). Mthis compound. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.

- Google Patents. (n.d.). EP4345091A1 - Benzoic acid derivatives, methods and uses thereof.

-

NIST. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. US6013817A - Process for the production of ethyl esters - Google Patents [patents.google.com]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. 35112-27-7 | Ethyl 2,5-dichlorobenzoate - Alachem Co., Ltd. [alachem.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. Tips & Tricks [chem.rochester.edu]

- 9. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 3,5-Dichlorobenzoate in Organic Solvents

Introduction

Ethyl 3,5-dichlorobenzoate (CAS No. 91085-56-2) is a halogenated aromatic ester of significant interest in pharmaceutical and agrochemical research.[1] Its molecular structure, characterized by a benzene ring substituted with two chlorine atoms and an ethyl ester group, imparts a moderate degree of lipophilicity, which governs its interaction with various solvent systems. Understanding the solubility of this compound in a range of organic solvents is paramount for its application in synthesis, purification, formulation, and various analytical procedures.[2] In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.[2]

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound in organic solvents. It is intended for researchers, scientists, and professionals in drug development and related fields, offering both theoretical insights and practical, field-proven experimental protocols. While extensive literature searches did not yield specific quantitative solubility data for this compound in a variety of organic solvents, this guide furnishes detailed, self-validating protocols to enable researchers to generate this crucial data with high fidelity.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 91085-56-2 | [3] |

| Molecular Formula | C₉H₈Cl₂O₂ | |

| Molecular Weight | 219.06 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Solubility Profile | Generally soluble in organic solvents, limited solubility in water | [4] |

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process, governed by the principle that "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The dissolution of a crystalline solid, such as this compound, in a solvent can be conceptualized as a two-step process:

-

Lattice Energy Overcome: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvation: The energy released when the solute molecules are surrounded by and interact with the solvent molecules.

The overall enthalpy of solution (ΔHsol) is the sum of the lattice enthalpy (ΔHlattice) and the solvation enthalpy (ΔHsolvation). For a substance to dissolve, the Gibbs free energy of solution (ΔGsol) must be negative. This is dictated by the Gibbs-Helmholtz equation:

ΔGsol = ΔHsol - TΔSsol

where T is the temperature in Kelvin and ΔSsol is the entropy of solution. An increase in entropy upon dissolution, as the ordered crystal lattice is disrupted, generally favors solubility.

The molecular structure of this compound, with its aromatic ring and chloro-substituents, contributes to its nonpolar character, while the ester functional group introduces some polarity. Consequently, it is expected to exhibit good solubility in a range of organic solvents, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol) solvents.

Experimental Determination of Solubility

The following sections detail robust and reliable protocols for the quantitative determination of the solubility of this compound.

Gravimetric Method for Solubility Determination

The gravimetric method is a classical and highly accurate technique for determining the solubility of a non-volatile solute in a volatile solvent.[5][6] It involves preparing a saturated solution, separating a known mass or volume of the solution, evaporating the solvent, and weighing the remaining solute.

Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a thermostatic bath).

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Equilibration and Phase Separation:

-

Allow the mixture to stand undisturbed at the constant temperature for several hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled volumetric pipette to avoid temperature-induced precipitation.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the aliquot of the saturated solution to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures complete solvent removal without causing sublimation or decomposition of the solute.

-

Once the solvent is completely removed, cool the evaporating dish in a desiccator to room temperature and weigh it accurately.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the evaporating dish from the final mass.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Graphviz Diagram of Gravimetric Workflow

Caption: Workflow for Gravimetric Solubility Determination.

Spectroscopic Method for Solubility Determination

For compounds with a chromophore, such as the aromatic ring in this compound, UV-Vis spectroscopy offers a rapid and sensitive method for solubility determination.[7][8] This technique relies on the Beer-Lambert Law, which relates the absorbance of a solution to the concentration of the absorbing species.

Experimental Protocol

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (steps 1.1 and 1.2).

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from the saturated solution.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Graphviz Diagram of Spectroscopic Workflow

Caption: Workflow for Spectroscopic Solubility Determination.

Data Presentation and Analysis

Hypothetical Solubility of this compound at 25°C

| Solvent | Solvent Polarity | Expected Solubility ( g/100 mL) |

| Hexane | Nonpolar | Low to Moderate |

| Dichloromethane | Polar Aprotic | High |

| Ethyl Acetate | Polar Aprotic | High |

| Acetone | Polar Aprotic | High |

| Ethanol | Polar Protic | Moderate to High |

| Methanol | Polar Protic | Moderate |

Disclaimer: The solubility values presented in this table are hypothetical and for illustrative purposes only. They are intended to serve as a template for presenting experimentally determined data.

Factors Influencing the Solubility of this compound

The solubility of this compound is influenced by several factors:

-

Solvent Polarity: As a molecule with both nonpolar (aromatic ring, chlorine atoms) and polar (ester group) features, its solubility will be highest in solvents of intermediate polarity that can engage in both dipole-dipole and London dispersion forces.

-

Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.

-

Crystalline Structure: The strength of the crystal lattice of this compound will directly impact the energy required for dissolution.

Conclusion

This technical guide has outlined the fundamental principles and detailed experimental methodologies for determining the solubility of this compound in organic solvents. While specific quantitative data is not currently available in the public domain, the provided protocols for gravimetric and spectroscopic analysis offer a robust framework for researchers to generate this critical information. A thorough understanding of the solubility of this compound is essential for its effective utilization in research, development, and commercial applications within the pharmaceutical and agrochemical industries.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-3.

- Guseva, A. N., & Parnov, Ye. I. (1976). The Solubility of Several Aromatic Hydrocarbons in Water.

-

Cheméo. (n.d.). Chemical Properties of Ethyl-2,5-dichlorobenzoate (CAS 35112-27-7). Retrieved from [Link]

-

Solubility of Things. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. Retrieved from [Link]

-

Panther, B. (2015, September 30). Identifying unknown organic compounds: solubility, functional group and spectra tests. Royal Society of Chemistry. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

- SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. (n.d.). California Air Resources Board.

- Determination of solubility coefficient values determined by gravimetric and isostatic permeability techniques. (2000). Packaging Technology and Science, 13(4), 149-156.

-

PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Mthis compound. Retrieved from [Link]

- Zhang, X., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- Zhang, X., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

-

Pharmaffiliates. (n.d.). CAS No : 2905-67-1 | Product Name : Mthis compound. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 3,5-dichlorobenzoylformate (C10H8Cl2O3). Retrieved from [Link]

-

Cheméo. (n.d.). 3,5-Dichlorobenzoic acid (CAS 51-36-5). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. CAS 2905-67-1: Mthis compound | CymitQuimica [cymitquimica.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. www1.udel.edu [www1.udel.edu]

- 8. fiveable.me [fiveable.me]

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to Ethyl 3,5-Dichlorobenzoate: Synthesis, Reactivity, and Applications for the Research Professional

As a cornerstone building block in modern organic synthesis, this compound offers a unique combination of stability and reactivity. Its dichlorinated aromatic core and ester functionality provide synthetic handles for constructing complex molecules, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This guide provides senior researchers and drug development professionals with a comprehensive technical overview, moving beyond simple data to explain the causality behind its synthesis and application.

This compound is an aromatic ester derived from 3,5-dichlorobenzoic acid. The strategic placement of the two chlorine atoms on the benzene ring significantly influences the molecule's electronic properties and reactivity, making it a versatile precursor.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value / Description | Source / Comment |

| IUPAC Name | This compound | --- |

| CAS Number | 91085-56-2 | [1] |

| Molecular Formula | C₉H₈Cl₂O₂ | --- |

| Molecular Weight | 219.07 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid/solid | Typical for aromatic esters |

| Boiling Point | ~270-280 °C (estimated) | Extrapolated from related isomers |

| ¹H NMR (CDCl₃, predicted) | δ 7.90 (d, J=1.5 Hz, 2H, Ar-H), δ 7.60 (t, J=1.5 Hz, 1H, Ar-H), δ 4.40 (q, J=7.1 Hz, 2H, -OCH₂CH₃), δ 1.40 (t, J=7.1 Hz, 3H, -OCH₂CH₃) | Based on data for ethyl benzoate and mthis compound[2][3] |

| ¹³C NMR (CDCl₃, predicted) | δ 164.5 (C=O), 135.5 (Ar-C-Cl), 133.0 (Ar-C-CO), 131.0 (Ar-C), 128.0 (Ar-C), 62.0 (-OCH₂), 14.0 (-CH₃) | Based on data for ethyl benzoate and mthis compound[3][4] |

| IR Spectroscopy (predicted) | ~1720 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch), ~800-900 cm⁻¹ (C-Cl stretch) | Based on typical ester and chlorinated aromatic functional group frequencies[5] |

Synthesis: The Fischer-Speier Esterification

The most direct and industrially scalable method for preparing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 3,5-dichlorobenzoic acid. This acid-catalyzed condensation reaction with ethanol is an equilibrium process, necessitating strategic choices to drive the reaction toward the desired product.[6][7]

Causality in Experimental Design

The success of the Fischer esterification hinges on overcoming its reversible nature.[6] Two primary strategies are employed:

-

Use of Excess Reagent: By using ethanol as both the reactant and the solvent, the equilibrium is shifted towards the product side according to Le Châtelier's principle.[7]

-

Removal of Water: Water is a byproduct of the reaction. Its removal, either by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a strong dehydrating acid catalyst like concentrated sulfuric acid, prevents the reverse reaction (ester hydrolysis).[8]

Field-Proven Experimental Protocol

This protocol describes a robust lab-scale synthesis of this compound.

Materials:

-

3,5-Dichlorobenzoic acid (1.0 eq)

-

Absolute Ethanol (20-30 eq, anhydrous)

-

Concentrated Sulfuric Acid (0.1-0.2 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichlorobenzoic acid (e.g., 19.1 g, 0.1 mol) and absolute ethanol (e.g., 120 mL, ~2.0 mol).

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 1 mL, ~0.018 mol) to the mixture. The addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to a gentle reflux (boiling point of ethanol is ~78 °C) and maintain for 4-6 hours. The dissolution of the solid starting material indicates reaction progression.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexane:Ethyl Acetate mixture. The disappearance of the polar carboxylic acid spot (visualized with a UV lamp) and the appearance of a less polar ester spot indicates completion.

-

Workup - Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (~200 mL). Carefully add saturated NaHCO₃ solution portion-wise until effervescence ceases (pH ~7-8). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The ester product will partition into the organic layer.

-

Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude ester can be purified by vacuum distillation to yield a clear, colorless to light-yellow liquid.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from two key reactive sites: the ester group and the dichlorinated aromatic ring.

-

Ester Group: The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. More importantly, it can be converted to amides by reaction with amines (ammonolysis), or undergo transesterification with other alcohols. For conversion to more reactive species, it is typically first hydrolyzed to the acid, which is then converted to the highly reactive acid chloride (e.g., using thionyl chloride).[9]

-

Aromatic Ring: The two chlorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution (EAS).[10][11] Reactions like nitration or further halogenation would require harsh conditions and would be directed to the ortho position (C2/C6). Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), although typically requiring very strong nucleophiles and high temperatures.[12]

Application in Drug Development: Synthesis of Tafamidis

A prominent application showcasing the utility of this chemical family is in the synthesis of Tafamidis , a drug used to treat transthyretin amyloidosis.[13][14] The core 3,5-dichlorophenyl moiety is essential for the drug's mechanism of action. The synthesis involves the reaction of 4-amino-3-hydroxybenzoic acid with 3,5-dichlorobenzoyl chloride (the activated form of the parent acid).[9]

This highlights the role of this compound's parent acid as a critical starting material. The ester itself could be used as a more stable, less hazardous precursor than the acid chloride in some synthetic strategies, potentially undergoing direct amidation under specific catalytic conditions.

This synthetic connection underscores the importance of the 3,5-dichlorobenzoate scaffold in accessing biologically active molecules where the specific halogenation pattern is key to therapeutic efficacy.[13]

Safety and Handling

As with all chlorinated aromatic compounds, appropriate safety measures are paramount.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Minimize dust generation if handling the solid parent acid.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Always consult the specific Safety Data Sheet (SDS) for the material before use.

References

- 1. cerritos.edu [cerritos.edu]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 3. Mthis compound | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 5. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. athabascau.ca [athabascau.ca]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. WO2021001858A1 - Improved process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid or its pharmaceutically acceptable salts and polymorphs thereof - Google Patents [patents.google.com]

- 10. quora.com [quora.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Aromatic Reactivity [www2.chemistry.msu.edu]

- 13. ias.ac.in [ias.ac.in]